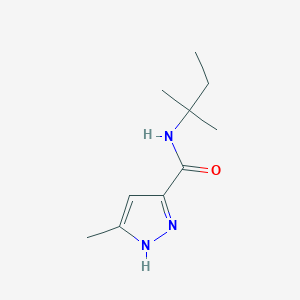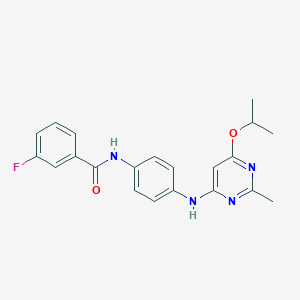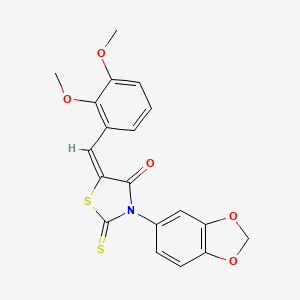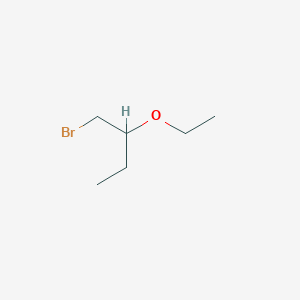
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity among the scientific community due to its potential use in research. MMB-2201 is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which makes it an attractive tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
Wirkmechanismus
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide acts as an agonist of the CB1 and CB2 receptors in the endocannabinoid system. When 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters and other signaling molecules. This activation of the endocannabinoid system can have a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The activation of the CB1 and CB2 receptors by 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide can have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, appetite, and mood. One study found that 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide had a potent analgesic effect in a mouse model of neuropathic pain, which suggests that it could be used as a potential treatment for chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and the effects of cannabinoid receptor activation. However, one limitation of using 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide is its potential for abuse and the need for strict safety protocols when handling and storing the compound.
Zukünftige Richtungen
There are many potential future directions for research involving 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide, including studies on its pharmacokinetics, toxicity, and potential therapeutic uses. One area of interest is the potential use of 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide as a treatment for various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide involves the reaction of 5-fluoro-ADB with 3-methylbutan-2-amine in the presence of a catalyst to form the intermediate 5-fluoro-ADB-N-(3-methylbutan-2-yl) amine. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form the final product, 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including studies on the endocannabinoid system, drug metabolism, and drug interactions. One study found that 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide had a high affinity for the CB1 receptor, which suggests that it could be used to study the role of the CB1 receptor in various physiological processes.
Eigenschaften
IUPAC Name |
5-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-5-10(3,4)11-9(14)8-6-7(2)12-13-8/h6H,5H2,1-4H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAUOJUKQPYKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=NNC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2638316.png)
![1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638317.png)

![6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2638322.png)
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2638324.png)
![7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B2638325.png)


![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2638328.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2638330.png)
![[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2638331.png)
